8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt

描述

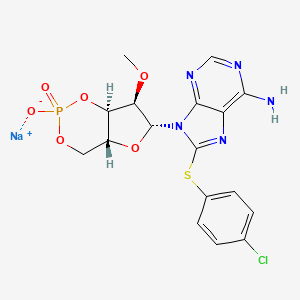

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C17H16ClN5NaO6PS and its molecular weight is 507.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 8-pCPT-2mu-O-Me-cAMP are Epac (Exchange Protein directly Activated by cAMP) and Rap1 (Ras-proximate-1 or Ras-related protein 1), which are key players in the cAMP signaling pathway .

Mode of Action

8-pCPT-2mu-O-Me-cAMP is a cyclic AMP analogue that selectively activates the Epac-Rap signaling pathway . It acts by binding to Epac, leading to the activation of Rap1 .

Biochemical Pathways

The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP leads to a series of downstream effects. It can stimulate the release of calcium from intracellular calcium stores, a process known as Calcium-Induced Calcium Release (CICR) . This increase in intracellular calcium concentration is coupled to exocytosis .

Pharmacokinetics

8-pCPT-2mu-O-Me-cAMP is a cell-permeable cAMP analog . It is soluble in water up to 50 mM , which facilitates its distribution in the body. The compound is stable under desiccating conditions and can be stored for up to 12 months at -20°C .

Result of Action

The activation of the Epac-Rap pathway by 8-pCPT-2mu-O-Me-cAMP has several cellular effects. It can induce Rap activation and junction tightening in human umbilical vein endothelial cells (HUVECs) . It also triggers adhesion of Jurkat-Epac1 cells to fibronectin . Moreover, it stimulates insulin secretion in rat INS-1 cells .

Action Environment

The action of 8-pCPT-2mu-O-Me-cAMP can be influenced by environmental factors. For instance, the stability of the compound can be affected by temperature and humidity . Furthermore, the efficacy of the compound can be influenced by the concentration of calcium in the cellular environment, as its mechanism of action involves the mobilization of intracellular calcium .

生物活性

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic monophosphate sodium salt (commonly referred to as 8-CPT-2'-O-Me-cAMP) is a potent and specific activator of the exchange protein activated by cyclic AMP (Epac). Unlike traditional cyclic AMP analogs, this compound does not activate protein kinase A (PKA), making it a valuable tool for dissecting cAMP signaling pathways that are mediated specifically through Epac. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₇H₁₆ClN₅O₆PS·Na

- Molecular Weight : 507.8 g/mol

- CAS Number : 510774-50-2

- Purity : ≥98% by HPLC

- Solubility : Soluble in water, DMSO, and methanol

| Property | Value |

|---|---|

| Appearance | White to off-white powder |

| Storage Temperature | Freezer (-20°C) |

| Lipophilicity | High |

| Absorption Max | 282 nm |

8-CPT-2'-O-Me-cAMP selectively activates Epac1 and Epac2, which are guanine nucleotide-exchange factors for the small GTPases Rap1 and Rap2. This activation leads to various downstream effects, including cellular adhesion, insulin secretion, and junction tightening in endothelial cells.

- Epac Activation : Initiates the exchange of GDP for GTP on Rap proteins, leading to their activation.

- PKA Independence : The methylation at the 2' position prevents PKA activation, allowing researchers to study Epac-specific pathways without interference from PKA signaling.

In Vitro Studies

- Endothelial Cells : 8-CPT-2'-O-Me-cAMP has been shown to induce junction tightening in human umbilical vein endothelial cells (HUVECs), promoting barrier function through Rap activation .

- Insulin Secretion : In rat INS-1 pancreatic beta cells, this compound stimulates insulin secretion, indicating its role in glucose metabolism and potential implications for diabetes research .

In Vivo Studies

Research indicates that 8-CPT-2'-O-Me-cAMP can modulate physiological responses without activating PKA pathways. This specificity allows for targeted therapeutic strategies in conditions where cAMP signaling is dysregulated.

Case Study 1: Cardiovascular Health

A study demonstrated that treatment with 8-CPT-2'-O-Me-cAMP improved endothelial function in models of cardiovascular disease by enhancing NO production and reducing inflammation. The compound's ability to selectively activate Epac while inhibiting PKA-mediated pathways was crucial in achieving these effects .

Case Study 2: Cancer Research

In cancer models, particularly those involving leukemic cells, the application of 8-CPT-2'-O-Me-cAMP led to altered cell adhesion properties. This change was attributed to enhanced Rap activation, suggesting potential applications in cancer metastasis prevention .

科学研究应用

Scientific Research Applications

The applications of 8-CPT-2'-O-Me-cAMP span several areas of biomedical research:

Cardiovascular Research

Studies have shown that Epac activation can influence cardiac function, including modulation of calcium handling in cardiomyocytes. For instance, research indicates that Epac-mediated signaling can affect the ryanodine receptor, potentially leading to arrhythmias under certain conditions .

Cancer Biology

In cancer research, 8-CPT-2'-O-Me-cAMP has been used to explore the mechanisms of metastasis and chemoresistance. For example, it has been implicated in the regulation of exosome-mediated transfer of long noncoding RNAs that contribute to breast cancer cell metastasis .

Neurobiology

The compound is also utilized in neurobiological studies to investigate the role of cAMP signaling in neuronal function and plasticity. Its ability to penetrate cell membranes effectively allows for in vivo studies on synaptic transmission and neuroprotection .

Metabolic Studies

Research has demonstrated that Epac activation can modulate glucose metabolism and insulin secretion, making 8-CPT-2'-O-Me-cAMP relevant for studies on diabetes and metabolic disorders .

Case Studies

Several notable studies have employed 8-CPT-2'-O-Me-cAMP:

- Kang et al. (2003) utilized this compound to demonstrate the differential roles of PKA and Epac in cellular responses to cAMP, highlighting its potential as a therapeutic target in diseases related to cAMP signaling dysregulation .

- Enserink et al. (2002) explored the role of Epac in cell adhesion and migration using 8-CPT-2'-O-Me-cAMP, providing insights into its implications for cancer metastasis .

Comparison with Other cAMP Analogs

The following table summarizes key differences between 8-CPT-2'-O-Me-cAMP and other common cAMP analogs:

| Compound | Activates PKA | Activates Epac | Membrane Permeability | Stability Against PDEs |

|---|---|---|---|---|

| 8-CPT-2'-O-Me-cAMP | No | Yes | High | High |

| Cyclic AMP | Yes | Yes | Moderate | Low |

| 8-Bromo-cAMP | Yes | Yes | Moderate | Moderate |

化学反应分析

Hydrolysis Reactions

The cyclic phosphate ester undergoes hydrolysis under physiological or acidic/basic conditions, yielding linear phosphate derivatives. The 2'-O-methylation reduces hydrolysis rates compared to unmodified cAMP due to steric hindrance and electronic effects . Key observations include:

The chlorophenylthio group enhances lipophilicity (LogP ~2.95), reducing aqueous solubility but improving membrane permeability .

Electrophilic Substitution

The 4-chlorophenylthio moiety participates in electrophilic aromatic substitution reactions. The chlorine atom directs incoming electrophiles to the ortho and meta positions relative to the sulfur linkage:

Example Reactions:

-

Nitration : Forms nitro derivatives at ortho/meta positions under HNO₃/H₂SO₄.

-

Sulfonation : Yields sulfonic acid derivatives with concentrated H₂SO₄.

These reactions are utilized in synthetic modifications to study structure-activity relationships.

Enzymatic Interactions

The compound resists degradation by phosphodiesterases (PDEs) due to:

-

2'-O-Methylation : Eliminates the hydroxyl group required for PDE binding .

-

Chlorophenylthio Group : Increases steric bulk, further hindering enzymatic access .

| Enzyme | Activity Against Compound | Reference |

|---|---|---|

| PDE3 | No detectable hydrolysis | |

| PDE4 | Negligible activity |

Stability and Solubility

Physical Stability:

-

Hygroscopic : Requires storage at -20°C in anhydrous conditions .

-

Solubility :

Solvent Solubility (mg/mL) Water >10 DMSO >20 Methanol >15

Chemical Stability:

-

Degrades rapidly in strong acids (pH <2) or bases (pH >12).

Comparative Reactivity

Structural analogs exhibit distinct reactivity profiles:

| Compound | Hydrolysis Rate | PDE Resistance | Electrophilic Reactivity |

|---|---|---|---|

| 8-Br-cAMP | High | Low | Low (Br inert) |

| 2'-O-Me-cAMP (no chlorophenylthio) | Moderate | Moderate | N/A |

| 8-(4-CPT)-2'-O-Me-cAMP | Low | High | High |

Functional Consequences of Reactivity

属性

IUPAC Name |

sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTMKTNUXDACHB-KHXPSBENSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5NaO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587880 | |

| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510774-50-2 | |

| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。